4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a bromine atom, a fluorine atom, and a dioxaborolane group attached to a benzaldehyde core. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the benzaldehyde ring.
Dioxaborolane Formation: The attachment of the dioxaborolane group to the benzaldehyde ring.
These steps are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs automated systems and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Coupling Reactions: Particularly Suzuki–Miyaura coupling, where the boronic acid derivative reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its role as a boronic acid derivative in coupling reactions. The boron atom in the dioxaborolane group facilitates the formation of carbon-carbon bonds by participating in transmetalation with palladium catalysts . This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The dioxaborolane group also provides stability and facilitates its use in coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(15)6-5-8(7-17)11(10)16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDLEQWLJFIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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